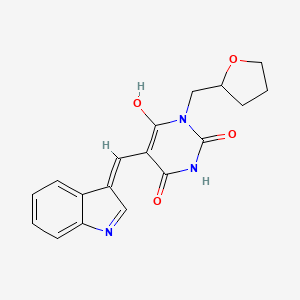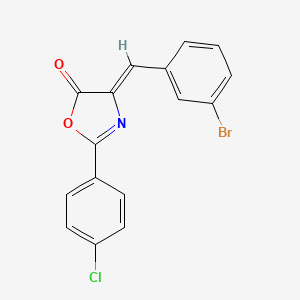![molecular formula C19H21N7O3S B5973736 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol” is a derivative of tetrazole . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are known for their good to excellent yields and eco-friendly synthesis approaches .
Mechanism of Action
Target of Action
Tetrazole derivatives, which are part of this compound, play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to interact with various functional groups in the development of biologically active substances . They can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles .
Biochemical Pathways
Tetrazoles are known to exhibit multiple reactivity . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that they may have unique pharmacokinetic properties.
Result of Action
Tetrazoles are known to be resistant to biological degradation , which could potentially result in prolonged effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to exhibit excellent thermal stabilities . They are also insensitive to impact, friction, and electrostatic discharge , suggesting that they can maintain their stability and efficacy under various environmental conditions.
Advantages and Limitations for Lab Experiments
NPTPE has several advantages for lab experiments, including its high potency and selectivity for GPR35, which allows for the specific modulation of this receptor. However, NPTPE also has some limitations, including its low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of NPTPE, including its potential use as a therapeutic agent for the treatment of inflammatory and immune-related diseases. NPTPE may also be used to study the function of other GPCRs, as well as to develop new drugs that target these receptors. Additionally, further research is needed to fully understand the mechanism of action of NPTPE and its effects on various physiological processes.
Conclusion:
NPTPE is a chemical compound that has significant potential for scientific research, particularly in the study of GPCRs and their role in various physiological processes. NPTPE has several biochemical and physiological effects, and it may have potential therapeutic applications in the treatment of inflammatory and immune-related diseases. Further research is needed to fully understand the mechanism of action of NPTPE and its potential applications in scientific research.
Synthesis Methods
NPTPE can be synthesized using various methods, including the reaction of 4-nitro-3-(1-phenyl-1H-tetrazol-5-ylthio)aniline with 1-(2-chloroethyl)piperazine in the presence of a base, such as potassium carbonate, in an organic solvent, such as DMF. The resulting compound is then reduced using a reducing agent, such as sodium borohydride, to obtain NPTPE.
Scientific Research Applications
NPTPE has several potential applications in scientific research, including its use as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and cell growth. NPTPE has been found to selectively activate the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune responses and inflammation. Therefore, NPTPE can be used to study the role of GPR35 in these processes.
Biochemical Analysis
Biochemical Properties
2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . Additionally, the nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular biomolecules.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition . The nitro group can be reduced to form nitroso and hydroxylamine derivatives, which can further interact with cellular proteins and DNA, causing oxidative damage and triggering cell death pathways . Additionally, the piperazine ring can enhance the compound’s binding affinity to various biomolecules, increasing its overall efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of strong acids or bases . Long-term studies have shown that the compound can induce sustained oxidative stress in cells, leading to chronic changes in cellular function and metabolism . These effects are particularly pronounced in in vitro cancer models, where prolonged exposure to the compound results in significant inhibition of cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause significant adverse effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt normal cellular functions . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various reactive intermediates . These intermediates can further interact with cellular biomolecules, leading to changes in metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . The compound’s lipophilic nature allows it to easily penetrate cell membranes and accumulate in lipid-rich tissues . Additionally, its interactions with plasma proteins can influence its bioavailability and overall distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . It can also accumulate in the mitochondria, leading to the generation of ROS and induction of oxidative stress . The presence of targeting signals and post-translational modifications can further influence its subcellular localization and activity .
properties
IUPAC Name |
2-[4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-13-12-23-8-10-24(11-9-23)16-6-7-17(26(28)29)18(14-16)30-19-20-21-22-25(19)15-4-2-1-3-5-15/h1-7,14,27H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRSZQAIKPQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)


![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
![[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)